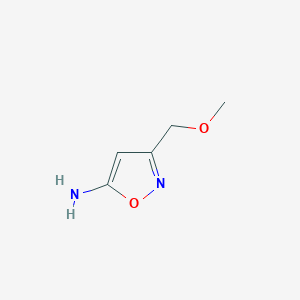

3-(Methoxymethyl)-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methoxymethyl)-1,2-oxazol-5-amine, also known as MEMO, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. MEMO is a heterocyclic compound that contains an oxazole ring and an amine group. In

Applications De Recherche Scientifique

Synthesis of Selective Inhibitors

3-(Methoxymethyl)-1,2-oxazol-5-amine has been utilized in the synthesis of selective inhibitors targeting glial GABA uptake mechanisms. These inhibitors are crafted through complex synthesis processes, involving regioselective chromic acid oxidation and various reductive techniques. The selective inhibition of glial versus neuronal GABA uptake indicates potential therapeutic applications in neurological conditions where modulation of GABAergic activity is beneficial (Falch et al., 1999).

Development of Antimicrobial Agents

Research has explored the conversion of this compound into N-substituted 2-(aminomethyl)oxazoles. These derivatives exhibit antimicrobial activities, suggesting their potential as scaffolds for developing new antimicrobial agents. The versatility in nucleophilic substitution reactions affords a variety of secondary and tertiary amines, which could be tailored for specific antimicrobial targets (Ibata & Isogami, 1989).

Fluorinated Heterocyclic Compounds Synthesis

The compound is also instrumental in the synthesis of fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. These compounds are synthesized via photochemical methods and find applications in materials science and pharmaceuticals due to their unique properties. The methodology allows for the introduction of various substituents, demonstrating the compound's utility in creating fluorinated heterocycles with potential applications ranging from organic electronics to drug discovery (Buscemi et al., 2001).

Anticancer Research

Further, derivatives of this compound have been synthesized and evaluated for their anticancer activities. The creation of Mannich bases derived from 1,2,4-triazoles showcases the compound's role in developing potential anticancer agents. These studies contribute to the ongoing search for novel compounds with efficacy against various cancer cell lines, highlighting the compound's significance in medicinal chemistry research (Holla et al., 2003).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Additionally, this compound has been involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds. These modified hydrogels have increased thermal stability and exhibited promising antibacterial and antifungal activities, indicating potential applications in biomedical engineering and drug delivery systems (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

3-(methoxymethyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVPKQBVXKQCOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)